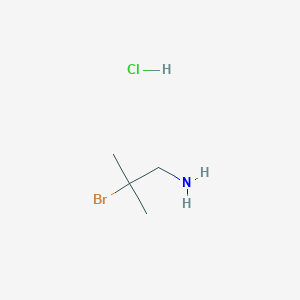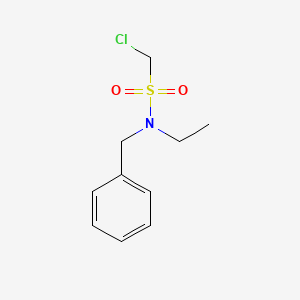
N-benzyl-1-chloro-N-ethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a chloro group, and an ethyl group attached to a methanesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-chloro-N-ethylmethanesulfonamide typically involves the reaction of benzyl chloride with N-ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
C6H5CH2Cl+C2H5SO2NH2→C6H5CH2SO2N(C2H5)Cl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Substitution Products: N-benzyl-1-amino-N-ethylmethanesulfonamide, N-benzyl-1-thio-N-ethylmethanesulfonamide.
Oxidation Products: N-benzyl-1-chloro-N-ethylmethanesulfonyl chloride.
Reduction Products: N-benzyl-1-chloro-N-ethylmethanesulfide.
Aplicaciones Científicas De Investigación
N-benzyl-1-chloro-N-ethylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-chloro-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
- N-benzyl-1-chloro-N-methylmethanesulfonamide
- N-benzyl-1-chloro-N-propylmethanesulfonamide
- N-benzyl-1-chloro-N-isopropylmethanesulfonamide
Comparison: N-benzyl-1-chloro-N-ethylmethanesulfonamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, and isopropyl analogs. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C10H14ClNO2S |
|---|---|
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
N-benzyl-1-chloro-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-12(15(13,14)9-11)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
RTCAKMJCDGLDQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


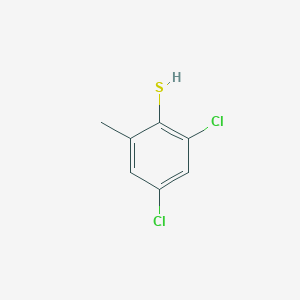

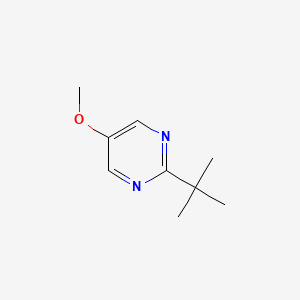
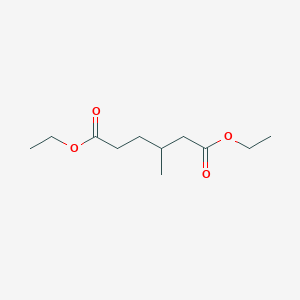
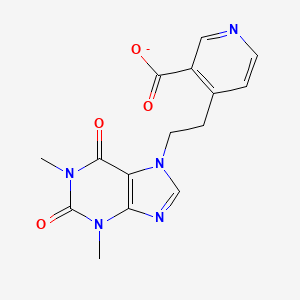


![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
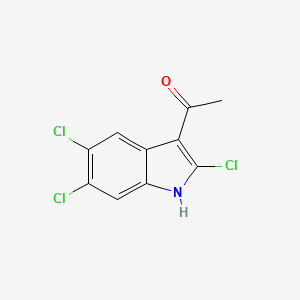
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)

![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
